Eticlopride

Übersicht

Beschreibung

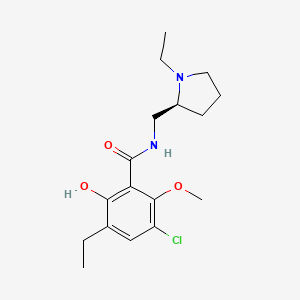

Eticlopride is a selective dopamine antagonist that primarily targets the D2 dopamine receptor. It is a substituted benzamide analog with high affinity and selectivity for dopamine D2-like receptors. This compound was initially developed as a potential antipsychotic agent but is now primarily used in pharmacological research to understand dopamine receptor function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eticloprid wird aus Ethyl-2,4-Dimethoxybenzol durch eine Reihe von Zwischenreaktionen synthetisiert. Der Syntheseweg beinhaltet Lithiierung, Carboxylierung, Demethylierung und Chlorierung, die 3-Chlor-5-ethyl-6-hydroxy-2-methoxybenzamid ergeben .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für Eticloprid nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise die Verwendung von Standard-Organosynthesetechniken und -reagenzien. Der Prozess wird wahrscheinlich aus Labormethoden hochskaliert, um Reinheit und Ausbeute durch optimierte Reaktionsbedingungen und Reinigungsschritte zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eticloprid unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die Benzamidstruktur einführen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization

Eticlopride was initially developed as a potential antipsychotic agent due to its ability to selectively block dopamine D2-like receptors. Research has demonstrated that this compound is significantly more potent than other compounds in displacing [3H]spiperone binding, making it a valuable tool in pharmacological studies.

Structure-Activity Relationships

The structure-activity relationships of this compound reveal that modifications at specific positions on the benzamide structure can enhance its binding affinity and functional activity at dopamine receptors. For example, the introduction of an ethyl group at the aromatic 5-position and a chlorine at the aromatic 3-position resulted in a compound that was approximately 27 times more potent than remoxipride and nearly 35 times more potent than raclopride in displacing [3H]spiperone binding .

Behavioral Models

This compound has been extensively used in behavioral models to understand the role of dopamine D2 receptors in various behaviors, including:

- Antipsychotic Activity : Studies have shown that this compound can predict antipsychotic activity in animal models, providing insights into its potential effects on psychotic disorders .

- Extrapyramidal Side Effects : Research indicates that this compound can induce extrapyramidal side effects similar to those observed with traditional antipsychotics, allowing researchers to study these adverse effects in controlled environments .

- Learning and Memory : this compound's influence on cognitive functions has been explored through various paradigms, indicating its potential role in modulating learning and memory processes .

Case Studies and Experimental Findings

Several studies have highlighted the applications of this compound in understanding behavioral responses:

- Extinction Learning : A study demonstrated that rats administered this compound during extinction phases showed accelerated extinction responding and decreased reacquisition rates for food reinforcement. This suggests that D2 receptor antagonism may facilitate extinction learning processes .

- Alcohol Consumption : Research involving knockout mice indicated that this compound effectively blocked dopamine agonist-induced behaviors, providing insights into its role in modulating alcohol consumption behaviors .

- Gambling Behavior : Another study examined the effects of systemic administration of this compound on decision-making processes related to gambling, illustrating its influence on risk-taking behaviors .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Wirkmechanismus

Eticlopride exerts its effects by selectively binding to and antagonizing the D2 dopamine receptor. This interaction inhibits dopamine signaling, which is crucial in various neurological processes. The blockade of D2 receptors affects pathways involved in motor control, reward, and cognition, making this compound a valuable tool in studying these functions .

Vergleich Mit ähnlichen Verbindungen

Haloperidol: Another dopamine antagonist used as an antipsychotic.

Pimozide: A dopamine receptor antagonist with similar applications.

Sulpiride: A substituted benzamide with dopamine antagonist properties.

Uniqueness of Eticlopride: this compound is unique due to its high selectivity and affinity for D2-like receptors, making it a preferred choice for research applications. Unlike some other dopamine antagonists, this compound is not used clinically but remains a potent tool for understanding dopamine receptor function and behavior .

Biologische Aktivität

Eticlopride is a substituted benzamide compound primarily recognized for its high affinity and selectivity for dopamine D2-like receptors. Initially developed as a potential antipsychotic agent, it has become a valuable tool in pharmacological research to elucidate the role of dopamine receptors in various behavioral and physiological processes. This article explores the biological activity of this compound, emphasizing its receptor interactions, pharmacological effects, and implications in research.

Structure-Activity Relationships

The structure-activity relationship (SAR) of this compound highlights its potency and selectivity for dopamine D2-like receptors. The compound exhibits a Ki value of approximately 0.92 nM at these receptors, making it significantly more potent than other antipsychotics such as haloperidol (Ki = 1.2 nM) and sulpiride (Ki = 18.2 nM) . This high binding affinity is attributed to specific structural features, including the presence of an ethyl group at the aromatic 5-position and a chlorine atom at the aromatic 3-position, which enhance its receptor interaction .

Table 1: Comparison of Potency among D2-Like Receptor Antagonists

| Compound | Ki (nM) | Relative Potency |

|---|---|---|

| This compound | 0.92 | Most Potent |

| Haloperidol | 1.2 | 1.3 times less potent |

| Sulpiride | 18.2 | Over 20 times less potent |

| Remoxipride | 703 | Over 700 times less potent |

Pharmacological Characterization

This compound is predominantly utilized in preclinical studies to investigate dopaminergic functions and behaviors influenced by D2-like receptor blockade. Notably, it has been employed in various behavioral models to assess extrapyramidal side effects (EPS) and cognitive functions.

Behavioral Effects

Research indicates that this compound administration leads to significant alterations in locomotor activity and stereotypy behaviors in animal models. For instance, studies have shown that this compound can effectively block dopamine-mediated hyperactivity while inducing stereotypy, suggesting a complex interaction with dopaminergic pathways .

Case Study: Dopamine Receptor Function

In a study examining the effects of this compound on dopamine receptor function, researchers found that this compound administration resulted in reduced locomotor activity in rats treated with olanzapine, an atypical antipsychotic known for inducing weight gain and metabolic changes . The findings suggest that this compound's antagonistic properties may mitigate some adverse effects associated with other antipsychotic treatments.

This compound acts primarily as an antagonist at D2-like receptors, leading to inhibition of dopaminergic signaling pathways. This mechanism is crucial in understanding its potential therapeutic applications and side effects.

Dopamine Blockade

The blockade of D2-like receptors by this compound results in decreased dopaminergic activity, which is associated with various behavioral outcomes such as:

Eigenschaften

IUPAC Name |

5-chloro-3-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2/h9,12,21H,4-8,10H2,1-3H3,(H,19,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADCDMQTJNYOSS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048435 | |

| Record name | Eticlopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84226-12-0 | |

| Record name | Eticlopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84226-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eticlopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eticlopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15492 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eticlopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETICLOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8M468HBH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.